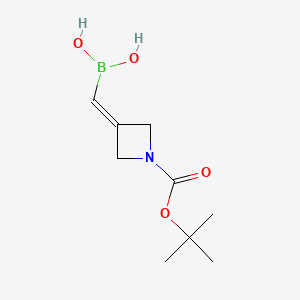
((1-(tert-Butoxycarbonyl)azetidin-3-ylidene)methyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid: is a boronic acid derivative that features a unique azetidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid typically involves the formation of the azetidine ring followed by the introduction of the boronic acid moiety. One common method includes the reaction of tert-butyl carbamate with a suitable azetidine precursor under controlled conditions to form the azetidine ring. The boronic acid group is then introduced through a reaction with a boronic acid derivative .
Industrial Production Methods
the use of flow microreactor systems for the efficient and sustainable synthesis of tert-butoxycarbonyl derivatives suggests that similar methods could be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the boronic acid group.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the carbonyl and boronic acid positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the azetidine ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives with different functional groups, while substitution reactions can introduce various substituents onto the azetidine ring .
Applications De Recherche Scientifique
({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid moiety, which can interact with diols and other biomolecules.
Medicine: Explored for its potential as a drug candidate, particularly in the development of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of ({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The azetidine ring contributes to the compound’s stability and reactivity, allowing it to participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar in structure due to the presence of the tert-butoxycarbonyl group.
3-(Bromoacetyl)coumarins: Shares reactivity characteristics with azetidine derivatives.
Uniqueness
({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid: is unique due to its combination of the azetidine ring and boronic acid moiety, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H16BNO4 |
|---|---|
Poids moléculaire |
213.04 g/mol |
Nom IUPAC |
[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]methylboronic acid |
InChI |
InChI=1S/C9H16BNO4/c1-9(2,3)15-8(12)11-5-7(6-11)4-10(13)14/h4,13-14H,5-6H2,1-3H3 |
Clé InChI |
RXZPKULWUNNDRX-UHFFFAOYSA-N |
SMILES canonique |
B(C=C1CN(C1)C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


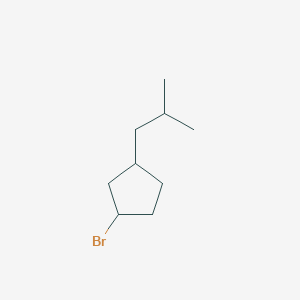
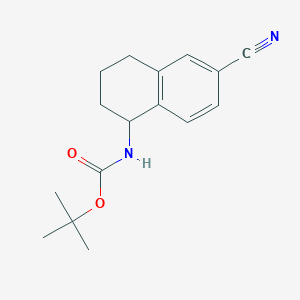
![Tert-butyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B15302671.png)
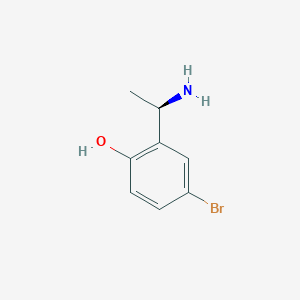
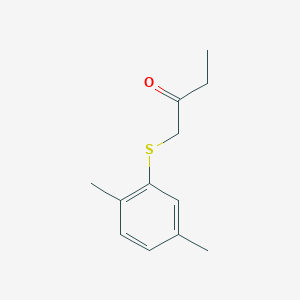
![3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)
![3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid](/img/structure/B15302702.png)
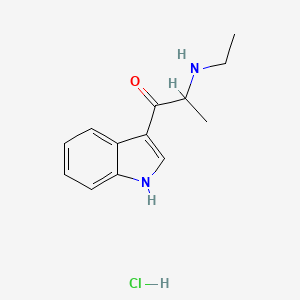
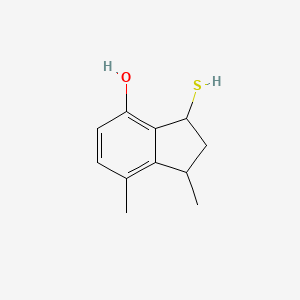
![tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate](/img/structure/B15302715.png)
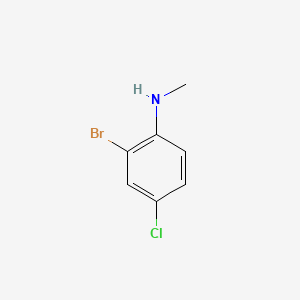
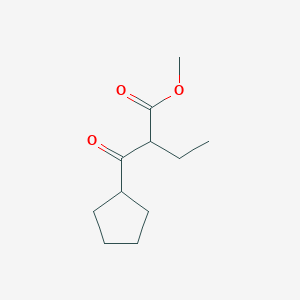
![benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate](/img/structure/B15302738.png)

